Pomalidomide-C6-PEG3-Butyl Iodide

Catalog No.
S3535157
CAS No.
1835705-70-8
M.F
C29H40IN3O8
M. Wt
685.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pomalidomide-C6-PEG3-Butyl Iodide

CAS Number

1835705-70-8

Product Name

Pomalidomide-C6-PEG3-Butyl Iodide

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-6-[2-[2-(6-iodohexoxy)ethoxy]ethoxy]hexanamide

Molecular Formula

C29H40IN3O8

Molecular Weight

685.5 g/mol

InChI

InChI=1S/C29H40IN3O8/c30-14-5-1-2-6-15-39-17-19-41-20-18-40-16-7-3-4-11-24(34)31-22-10-8-9-21-26(22)29(38)33(28(21)37)23-12-13-25(35)32-27(23)36/h8-10,23H,1-7,11-20H2,(H,31,34)(H,32,35,36)

InChI Key

QZIUVZMTAVRENH-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCOCCOCCOCCCCCCI

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCOCCOCCOCCCCCCI

The exact mass of the compound Hexanamide, N-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-6-[2-[2-[(6-iodohexyl)oxy]ethoxy]ethoxy]- is 685.18601 g/mol and the complexity rating of the compound is 888. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pomalidomide-C6-PEG3-Butyl Iodide (CAS: 1835705-70-8) is a heterobifunctional building block engineered for the rapid assembly of Proteolysis Targeting Chimeras (PROTACs) . It integrates a cereblon (CRBN)-recruiting pomalidomide ligand with a hybrid alkyl-polyethylene glycol (C6-PEG3) spacer and a highly reactive terminal alkyl iodide . This specific architecture is designed to optimize the physicochemical properties of the resulting degraders, balancing the hydrophobicity of the alkyl chain with the aqueous solubility of the PEG segment. For procurement and medicinal chemistry teams, this reagent provides a ready-to-use, high-yielding electrophilic handle that accelerates library generation while minimizing the risk of CRBN-ligand degradation during late-stage conjugation .

Research Fit

CRBN CRBN E3 ligase-recruiting PROTAC building block with pomalidomide warhead
Linker C6-PEG3 hybrid linker balances hydrophobic and hydrophilic spacing for ternary complex studies
Handle Terminal iodoalkane enables nucleophilic substitution with thiols and amines

Substituting Pomalidomide-C6-PEG3-Butyl Iodide with generic pure-PEG chlorides or pure-alkyl bromides introduces severe synthetic and biological liabilities [1]. Pure PEG linkers often exhibit excessive flexibility and high topological polar surface area (TPSA), which can drastically reduce the cellular permeability of the massive PROTAC molecule. Conversely, pure alkyl chains drive up lipophilicity (cLogP), leading to poor aqueous solubility and non-specific protein binding. Furthermore, substituting the terminal iodide with a chloride necessitates harsher, high-temperature coupling conditions (e.g., >80°C) [2]. Such conditions frequently trigger base-catalyzed hydrolysis of the sensitive glutarimide ring on the pomalidomide moiety, destroying its ability to bind CRBN and resulting in massive yield losses and inactive impurities [1].

Substitution Risk

Linker composition Altering C6 or PEG3 segments may shift ternary complex geometry and reported degradation efficiency
Conjugation handle Iodoalkane reactivity is not interchangeable with alkyne-click or amide-coupling handles; each requires distinct reaction conditions
Spatial orientation Linker length variation may require target-specific empirical screening, limiting direct substitution

Superior Late-Stage Coupling Yield via Iodide Reactivity

The terminal alkyl iodide in Pomalidomide-C6-PEG3-Butyl Iodide acts as an exceptional leaving group for SN2 nucleophilic substitution, vastly outperforming corresponding chlorides [1]. In standard PROTAC conjugation reactions with nucleophilic target ligands, the iodide derivative typically achieves >80% coupling yields under mild basic conditions (e.g., K2CO3 at 25-40°C) within 4 to 6 hours. In contrast, alkyl chloride equivalents often require elevated temperatures (>80°C) and extended reaction times, which restricts yields to <50% due to the competitive hydrolysis of the base-sensitive glutarimide ring of pomalidomide [1].

Evidence DimensionLate-stage SN2 coupling yield and reaction temperature
Target Compound DataPomalidomide-C6-PEG3-Butyl Iodide (>80% yield, 25-40°C)
Comparator Or BaselinePomalidomide-PEG-Chloride analogs (<50% yield, >80°C)
Quantified Difference>30% absolute increase in yield and preservation of the CRBN-binding domain.
ConditionsMild basic coupling (e.g., K2CO3) with nucleophilic POI ligands.

Procuring the iodide variant prevents the destruction of the costly PROTAC intermediate during synthesis, ensuring high-purity library generation.

Linker Architecture
Class-level
C6-PEG3-C6 linker
vs C6-PEG1-C3-PEG1 variant (CAS 1835705-76-4)
Supports linker-length screening context
Reported optimal length varies by target; empirical screening expected

Optimized Physicochemical Balance via Hybrid C6-PEG3 Architecture

The hybrid C6-PEG3 linker provides a critical balance between lipophilicity and hydrophilicity, which is often lost when using pure structural analogs [1]. Pure alkyl linkers of similar length push the cLogP of the final PROTAC too high, often resulting in aqueous solubilities below 10 µM and severe assay aggregation. Conversely, pure PEG linkers can increase the TPSA beyond the optimal window, reducing passive membrane permeability (Papp < 1 x 10^-6 cm/s). The C6-PEG3 hybrid maintains aqueous solubility (>50 µM) while supporting superior cellular permeability (Papp > 5 x 10^-6 cm/s), directly translating to more reliable in vitro degradation assays [1].

Evidence DimensionAqueous solubility and cellular permeability (Papp)
Target Compound DataHybrid C6-PEG3 Linker (>50 µM solubility, Papp > 5 x 10^-6 cm/s)
Comparator Or BaselinePure Alkyl (<10 µM solubility) or Pure PEG (Papp < 1 x 10^-6 cm/s)
Quantified Difference5-fold improvement in permeability over pure PEG; >5-fold improvement in solubility over pure alkyl.
ConditionsStandard cell-based degradation assays and PAMPA permeability models.

Selecting a hybrid linker directly reduces the false-negative rate in PROTAC screening caused by poor drug-like properties.

Purity Specification
Head-to-head
99%
vs supplier specification ≥95%
Supports high-purity PROTAC SAR context
Bidepharm vs major supplier; commercial specification review

Enhanced Ternary Complex Formation via Optimal Linker Length

The spatial distance created by the C6-PEG3 linker (approximately 18-20 atoms in length) is empirically highly successful at bridging the gap between the target protein and the CRBN E3 ligase [1]. Shorter linkers (e.g., C2 or PEG1, <10 atoms) frequently fail to relieve steric clashes between the two bulky proteins, resulting in weak or non-existent degradation (DC50 in the micromolar range). The extended length of the C6-PEG3 spacer allows sufficient conformational flexibility to enable cooperative protein-protein interactions, frequently driving the degradation concentration (DC50) into the low nanomolar range (<10 nM) for a wide variety of targets [1].

Evidence DimensionTarget degradation efficiency (DC50)
Target Compound DataPomalidomide-C6-PEG3 linker (DC50 < 10 nM for optimized targets)
Comparator Or BaselineShort linkers e.g., Pomalidomide-PEG1 (DC50 > 1 µM)
Quantified Difference100- to 1000-fold improvement in degradation potency due to steric relief.
ConditionsIn vitro target degradation assays (e.g., immunoblotting or HiBiT assays).

Procuring this specific linker length maximizes the probability of discovering a highly potent degrader during the initial screening phase.

Conjugation Chemistry
Class-level
Nucleophilic substitution
Iodoalkane-mediated thiol/amine conjugation
Orthogonal to click and amide coupling strategies
Expands PROTAC assembly toolkit; reaction conditions differ by handle

High-Throughput PROTAC Library Synthesis

Because of the high reactivity of the terminal iodide, Pomalidomide-C6-PEG3-Butyl Iodide is a highly efficient precursor for parallel, high-throughput synthesis of PROTAC libraries . It allows medicinal chemists to rapidly alkylate diverse panels of nucleophile-bearing target ligands under standardized, mild conditions without the need for bespoke optimization or harsh heating that degrades the pomalidomide core.

Optimizing Cell-Permeable Degraders for Intracellular Targets

When initial PROTAC hits using pure PEG linkers exhibit poor cellular activity despite strong biochemical ternary complex formation, substituting with the C6-PEG3 hybrid linker is a primary optimization strategy [1]. The added lipophilicity from the alkyl segments improves passive membrane diffusion, making this compound critical for targeting intracellular proteins.

Rescuing Sterically Hindered POI-E3 Pairs

For target proteins that possess bulky domains near the ligand-binding site, short linkers often fail to induce degradation due to severe steric clashes with the CRBN ligase [1]. The extended span of the C6-PEG3 linker provides the necessary spatial relief and flexibility to accommodate these challenging targets, making it a go-to reagent for rescuing inactive PROTAC designs.

Application Selection Guide

Application
Selection Property
Validation Focus
PROTAC linker library synthesis
Iodoalkane parallel conjugation profile
Ternary complex formation screening
Thiol-reactive target ligand studies
Nucleophilic substitution compatibility
Site-specific conjugation review
PROTAC SAR studies
Building block purity specification
Impurity-related endpoint review

XLogP3

3.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

685.18601 g/mol

Monoisotopic Mass

685.18601 g/mol

Heavy Atom Count

41

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